molecular formula C14H21NO B14480419 Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-

Cat. No.: B14480419
M. Wt: 219.32 g/mol
InChI Key: XYCWBUDSPOTODB-SMDDNHRTSA-N
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Description

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This particular compound features a piperidine ring substituted with three methyl groups, making it a unique structure within the phenol family.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For instance, the reaction of an aryl halide with a strong nucleophile in the presence of a base can yield the desired phenol compound . Another method involves the reduction of quinones or the hydrolysis of phenolic esters or ethers .

Industrial Production Methods

On an industrial scale, phenols are often produced through the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Mechanism of Action

The mechanism of action of phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- involves its interaction with molecular targets and pathways. The hydroxyl group on the phenol ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- can be compared with other phenolic compounds such as:

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(3R,4R)-1,3,4-trimethylpiperidin-4-yl]phenol

InChI

InChI=1S/C14H21NO/c1-11-10-15(3)8-7-14(11,2)12-5-4-6-13(16)9-12/h4-6,9,11,16H,7-8,10H2,1-3H3/t11-,14+/m0/s1

InChI Key

XYCWBUDSPOTODB-SMDDNHRTSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)C

Origin of Product

United States

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